Mal-amido-PEG2-TFP ester
CAS No.: 1431291-44-9
Cat. No.: VC0534409
Molecular Formula: C20H20F4N2O7
Molecular Weight: 476.38
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1431291-44-9 |
---|---|
Molecular Formula | C20H20F4N2O7 |
Molecular Weight | 476.38 |
IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C20H20F4N2O7/c21-12-11-13(22)19(24)20(18(12)23)33-17(30)4-7-31-9-10-32-8-5-25-14(27)3-6-26-15(28)1-2-16(26)29/h1-2,11H,3-10H2,(H,25,27) |
Standard InChI Key | HHXSYLTYQVHXMA-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Appearance | Solid powder |
Introduction
Chemical Identity and Fundamental Properties
Mal-amido-PEG2-TFP ester is a PEG-based linker featuring two distinct reactive functional groups: a maleimide group and a tetrafluorophenyl (TFP) ester group. The compound is characterized by the following chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 1431291-44-9 |
Molecular Formula | C₂₀H₂₀F₄N₂O₇ |
Molecular Weight | 476.38 Da |
IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoate |
SMILES Notation | O=C(OC1=C(F)C(F)=CC(F)=C1F)CCOCCOCCNC(CCN2C(C=CC2=O)=O)=O |
InChIKey | HHXSYLTYQVHXMA-UHFFFAOYSA-N |
The compound's structure incorporates a hydrophilic PEG2 spacer chain that confers improved water solubility in aqueous media, an important characteristic for biological applications . This PEG linker connects the two reactive end groups: the maleimide group and the TFP ester, each with distinctive reactivity profiles that enable site-specific conjugation chemistry.
Structural Features and Reactivity Profile
Functional Group Characteristics
Mal-amido-PEG2-TFP ester contains two strategic reactive centers that define its utility in bioconjugation applications:
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Maleimide Group: This functional group exhibits high specificity for thiol (-SH) groups, making it ideal for selective reactions with cysteine residues in proteins. The maleimide moiety reacts with thiols through a Michael addition to form stable thioether bonds .
-
Tetrafluorophenyl (TFP) Ester: This activated ester group reacts efficiently with primary amines to form stable amide bonds. Compared to traditional NHS esters, TFP esters demonstrate enhanced hydrolytic stability while maintaining excellent reactivity toward amine-containing molecules .
Reaction Conditions and Specificity
The dual reactivity of Mal-amido-PEG2-TFP ester is governed by specific pH-dependent conditions:
Functional Group | Optimal Reaction Conditions | Target Groups | Reaction Product |
---|---|---|---|
Maleimide | pH 6.5-7.5 | Thiols (cysteine residues) | Thioether bond |
TFP Ester | pH 7.5-8.0 | Primary amines (lysine residues, N-terminus) | Amide bond |
The maleimide group's reaction with thiols occurs most efficiently under slightly acidic to neutral conditions (pH 6.5-7.5), which helps minimize competing hydrolysis reactions . The TFP ester demonstrates optimal reactivity with primary amines at slightly alkaline conditions while exhibiting superior hydrolytic stability compared to NHS esters in aqueous environments.
Applications in Proteolysis Targeting Chimeras (PROTAC) Technology
Role in PROTAC Development
One of the most significant applications of Mal-amido-PEG2-TFP ester is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging technology in drug discovery and development . PROTACs are heterobifunctional molecules designed to selectively degrade target proteins rather than merely inhibit their function.
The fundamental PROTAC structure consists of three key components:
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A ligand that binds to the target protein of interest
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A linker that connects the two ligands (where Mal-amido-PEG2-TFP ester serves as an ideal candidate)
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A ligand that recruits an E3 ubiquitin ligase
Mal-amido-PEG2-TFP ester functions as a critical linker component in PROTAC synthesis due to its:
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Ability to connect protein-binding ligands with E3 ligase-recruiting moieties
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PEG spacer that provides appropriate distance and flexibility between the two ligands
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Dual reactive groups that enable selective conjugation chemistry
Mechanism of Action in PROTAC Technology
When used in PROTAC development, Mal-amido-PEG2-TFP ester helps create molecules that exploit the intracellular ubiquitin-proteasome system to achieve selective protein degradation. The mechanism follows these steps:
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The PROTAC binds simultaneously to both the target protein and an E3 ubiquitin ligase
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This proximity induces polyubiquitination of the target protein
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The ubiquitinated protein is recognized by the 26S proteasome
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The proteasome degrades the target protein
This approach offers advantages over traditional inhibitors, including:
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Catalytic mode of action (one PROTAC molecule can trigger degradation of multiple target protein molecules)
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Ability to target "undruggable" proteins that lack active sites
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Potential to address resistance mechanisms in cancer therapy
Bioconjugation Applications
Protein Modification Strategies
Mal-amido-PEG2-TFP ester serves as a versatile tool for protein bioconjugation, particularly for the site-specific attachment of various molecules to proteins:
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Site-Specific PEGylation: The maleimide group enables selective targeting of cysteine residues in proteins, allowing for precise control over the conjugation site. This results in homogeneous protein conjugates with improved pharmacokinetic properties, reduced immunogenicity, and enhanced stability .
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Crosslinking Applications: The dual reactive nature allows for the creation of protein-protein conjugates, protein-peptide hybrids, or protein-small molecule assemblies with defined stoichiometry and orientation .
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Antibody-Drug Conjugate (ADC) Development: The compound can be used to attach cytotoxic payloads to antibodies in a site-specific manner, generating ADCs with improved homogeneity and therapeutic index .
Advantages in Bioconjugation
The unique properties of Mal-amido-PEG2-TFP ester offer several advantages in bioconjugation applications:
Feature | Benefit |
---|---|
Maleimide specificity for thiols | Site-specific conjugation to cysteine residues |
TFP ester stability | Reduced hydrolysis compared to NHS esters |
PEG spacer | Improved water solubility and reduced immunogenicity |
Dual reactive groups | Sequential or orthogonal conjugation strategies |
These properties make the compound particularly valuable for creating well-defined bioconjugates with preserved biological activity .
Parameter | Recommendation |
---|---|
Storage Temperature | -20°C |
Shipping Conditions | Room temperature |
Stock Solution Storage | -80°C (use within 6 months); -20°C (use within 1 month) |
Solubility | Compatible with organic solvents and aqueous buffers |
The compound's stability is influenced by both temperature and pH. The maleimide group is susceptible to hydrolysis at alkaline pH, while the TFP ester can undergo hydrolysis in aqueous environments, though at a slower rate than NHS esters .
Preparation of Working Solutions
For research applications, proper preparation of stock solutions is crucial:
Concentration | Amount of Compound |
---|---|
1 mM | 2.0992 mL per 1 mg |
5 mM | 0.4198 mL per 1 mg |
10 mM | 0.2099 mL per 1 mg |
To maximize stability, it is recommended to prepare stock solutions in anhydrous DMSO or DMF and store aliquots to avoid repeated freeze-thaw cycles . For reactions in aqueous environments, the pH should be carefully controlled to optimize the reactivity of the desired functional group while minimizing competing hydrolysis reactions.
Supplier | Catalog Number | Packaging Options |
---|---|---|
BroadPharm | BP-22739 | 5 g |
GlpBio | GC61022 | Various sizes |
Vulcanchem | VC0534409 | Research grade |
INNEX Scientific | NX72484 | 250 mg |
FUJIFILM Wako | Not specified | Research grade |
AxisPharm | Not specified | Research grade |
Most suppliers provide the compound with purity >98%, making it suitable for research applications in bioconjugation and PROTAC development .
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